![molecular formula C21H18N2O3 B2613859 1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705969-42-1](/img/structure/B2613859.png)
1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The compound “1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains an indole group, a spiro group, and an isobenzofuran group. Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Indoles are generally crystalline and colorless in nature .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, certain derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could be used in the development of new anticancer drugs.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activity . This suggests that “1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one” could be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact excellently with receptors , which could lead to various changes in the cell’s function or structure.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(16-13-22-18-8-4-2-5-14(16)18)23-11-9-21(10-12-23)17-7-3-1-6-15(17)20(25)26-21/h1-8,13,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPAKPTPOINCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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